6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class of bicyclic heterocycles, which are characterized by fused thiophene and partially saturated pyridine rings. Key structural features include:
- Position 2: A 1-(methylsulfonyl)piperidine-3-carboxamido group, which introduces a sulfonyl moiety and a piperidine ring.
- Position 3: A carboxamide substituent.
- Position 6: An acetyl group.
These modifications are critical for its biological activity, particularly its role as an inhibitor of tumor necrosis factor-alpha (TNF-α) production, as demonstrated in studies of structurally related compounds . The methylsulfonyl and acetyl groups likely enhance solubility and target engagement, while the piperidine ring may improve metabolic stability.
Properties
IUPAC Name |
6-acetyl-2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-10(22)20-7-5-12-13(9-20)27-17(14(12)15(18)23)19-16(24)11-4-3-6-21(8-11)28(2,25)26/h11H,3-9H2,1-2H3,(H2,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDPXONTOJQOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.41 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core, which is significant in many biologically active compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the tetrahydrothieno moiety. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a related compound showed an IC50 value of 0.0585 µg/mL against MCF-7 cells, indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.0585 |
| Compound B | HeLa | 0.0692 |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds derived from similar structures demonstrated strong inhibition with IC50 values ranging from 0.63 to 2.14 µM .
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 1.50 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. Preliminary results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with MIC values suggesting potential as an antibacterial agent .
The biological activity of 6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is attributed to its ability to interact with specific biological targets:
- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at various receptors involved in pain modulation and neuroprotection.
- Enzyme Inhibition : By inhibiting AChE and urease, the compound can potentially enhance cholinergic signaling and reduce urease-mediated pathologies.
- Cell Cycle Interference : The anticancer properties may be linked to its ability to interfere with cell cycle progression in cancer cells.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of tetrahydrothieno compounds:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their biological activities using in vitro assays. The most promising candidates exhibited significant anticancer and enzyme inhibitory activities .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and neurodegeneration .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine, including this compound, exhibit significant antitumor properties. A study evaluated various synthesized derivatives for their ability to inhibit tumor growth in vitro and in vivo. The findings showed that compounds with a sulfonamide moiety demonstrated higher cytotoxicity against breast cancer cell lines compared to those lacking this modification.
Case Study : A series of thieno[2,3-c]pyridine derivatives were synthesized and tested for their antitumor efficacy. The results indicated a strong correlation between the presence of specific functional groups and increased cytotoxic effects on cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Structurally similar compounds have shown promising results against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Candida albicans | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
These findings suggest that the presence of sulfonamide and benzamido groups enhances the antimicrobial efficacy of related compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : Variations in substituents on the piperidine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : Electron-withdrawing groups tend to enhance activity against various biological targets, including enzymes involved in cancer proliferation.
Summary of Findings
The applications of 6-Acetyl-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide extend across multiple domains of medicinal chemistry:
- Antitumor Efficacy : Demonstrated potential against various cancer cell lines.
- Antimicrobial Properties : Effective against common pathogens with defined MIC values.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is part of a broader family of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives synthesized and evaluated for TNF-α inhibition. Below is a comparative analysis based on substituent effects and bioactivity data from the literature:
Table 1: Key Substituents and Reported Bioactivities of Analogous Compounds
Key Findings:
Sulfonyl-containing derivatives generally exhibit higher in vitro potency, as observed in rat whole-blood assays .
Acetyl Group at Position 6 :
- Acetylation at position 6 correlates with improved metabolic stability and sustained TNF-α suppression in vivo. This substituent is absent in less active analogs .
Comparison to Bicyclic Thiophenes: While bicyclic thiophenes show moderate TNF-α inhibition, the tetrahydrothieno[2,3-c]pyridine core in the target compound provides superior conformational rigidity, which may enhance target specificity .
Q & A
Q. Basic
- Structural Confirmation :
- 1H/13C NMR : Identify acetyl (δ ~2.1 ppm) and piperidine protons (δ ~1.5–3.0 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- Purity Assessment :
- HPLC-UV : Use a 254 nm detector; retention time consistency (±0.1 min) indicates purity.
- Melting Point : Although undetermined for this compound, compare with analogs (e.g., 185–186°C for similar piperidine derivatives) .
What strategies optimize solubility for in vitro assays without compromising bioactivity?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) if the compound is ionizable.
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability. Validate solubility via dynamic light scattering (DLS) to detect aggregation .
How can computational modeling predict target interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target enzymes (e.g., PI3Kγ, PDB: 1E7U). Focus on sulfonamide and carboxamide groups for hydrogen bonding.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energy (ΔG) via MM-PBSA.
- Validation : Compare predicted KD values with SPR data (e.g., Kon/Koff rates) .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Short-term : Store at 4°C in amber vials under desiccation (silica gel).
- Long-term : Aliquot and freeze at -20°C under argon. Avoid freeze-thaw cycles (>3 cycles reduce stability by ~15%).
- Stability Monitoring : Perform HPLC every 6 months; degradation products (e.g., hydrolyzed amide bonds) should remain <5% .
How does stereochemistry at the piperidine ring impact biological activity?
Q. Advanced
- Stereoisomer Synthesis : Prepare enantiomers via chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis.
- Activity Profiling : Test isomers in cell-based assays (e.g., apoptosis in HeLa cells). For example, (R)-isomers may show 10-fold higher kinase inhibition than (S)-isomers due to better fit in hydrophobic pockets.
- Structural Analysis : Compare docking poses of isomers with X-ray crystallography data .
What are the critical parameters for scaling up synthesis while maintaining yield?
Q. Advanced
- Reagent Equivalents : Optimize sulfonyl chloride (1.2 eq.) and coupling reagents (1.5 eq. EDCI) to minimize side products.
- Temperature Control : Use jacketed reactors to maintain exothermic reactions (e.g., amide coupling) at 25±2°C.
- Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1) for >100 g batches. Validate purity via NMR .
How to design a SAR study for this compound’s derivatives?
Q. Advanced
- Core Modifications : Synthesize analogs with:
- Acetyl Replacement : Replace with propionyl or trifluoroacetyl.
- Piperidine Substitution : Introduce methyl or fluorine at C3.
- Assay Prioritization : Test derivatives in high-throughput kinase panels (e.g., Eurofins KinaseProfiler) and cytotoxicity assays (MTT).
- Data Analysis : Use PCA to correlate structural features (e.g., logP, H-bond donors) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
